5-(2,5-Dimethylphenoxy)pentansäure

Übersicht

Beschreibung

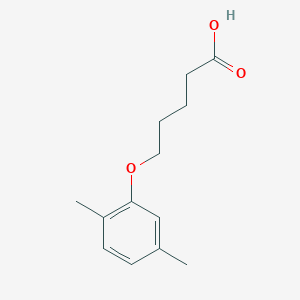

5-(2,5-Dimethylphenoxy)pentanoic acid is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(2,5-Dimethylphenoxy)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,5-Dimethylphenoxy)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Forschung: Behandlung von Hyperlipidämie

Gemfibrozil: wird hauptsächlich zur Behandlung von Hyperlipidämie, insbesondere Typ III und Typ IV . Es wirkt durch Aktivierung von Peroxisomen-Proliferator-aktivierten Rezeptoren (PPARs), hauptsächlich der PPARα-Isoform, was zu einer Reduktion von Serumtriglyceriden und Lipoprotein-Cholesterin sehr niedriger Dichte führt, während gleichzeitig das Cholesterin hoher Dichte erhöht wird .

Nanotechnologie: Arzneimittel-Abgabesysteme

Im Bereich der Nanotechnologie werden die Löslichkeit und Bioverfügbarkeit von Gemfibrozil durch nanospezifische Arzneimittel-Abgabemethoden wie Nanokristalle, Nanosuspensionen oder lipidbasierte Formulierungen verbessert. Diese Fortschritte sind entscheidend für Medikamente mit geringer Wasserlöslichkeit und langsamen Verdauungsraten.

Pharmakologie: Dyslipidämie-Therapie

Gemfibrozil: dient als therapeutisches Mittel gegen Dyslipidämie. Es erhöht selektiv die Apolipoprotein A-I-Spiegel und hat sich gezeigt, den Beginn der DNA-Replikation in Hefezellen zu verzögern, was für das Verständnis des Zellzyklusfortschritts von Bedeutung ist .

Biochemie: Zellproliferation und Genexpression

Forscher haben Gemfibrozil verwendet, um seine Auswirkungen auf die Zellproliferation und Genexpression in menschlichen Zelllinien zu untersuchen. Dies hat Auswirkungen auf das Verständnis der biochemischen Pfade, die am Lipidstoffwechsel und der Regulation der Genexpression beteiligt sind .

Umweltwissenschaften: Analytischer Standard

Obwohl Gemfibrozil keine direkte Anwendung in der Umweltwissenschaft hat, wird es als analytischer Standard in verschiedenen Studien verwendet, darunter solche, die sich mit Umweltkontaminanten und deren Auswirkungen auf die Gesundheit befassen .

Industrielle Prozesse: Synthese und Qualitätskontrolle

Gemfibrozil: wird durch einen verbesserten zweistufigen Prozess synthetisiert, der die Verbindung mit hoher Reinheit und guter Ausbeute liefert. Dieser Prozess ist für die pharmazeutische Industrie von entscheidender Bedeutung, um die Qualität und Wirksamkeit des Medikaments zu gewährleisten .

Fortschritte in der Kristallographie

Die Festkörperstruktur von Gemfibrozil wurde bestimmt, um seinen Polymorphismus zu verstehen, der sich auf die Stabilität und Bioverfügbarkeit des Medikaments auswirkt. Dieses Wissen ist für die Qualitätskontrolle und regulatorische Zwecke unerlässlich .

Antihyperlipidämie-Forschung

Gemfibrozil: wird unter Klasse-II-Medikamenten (geringe Löslichkeit - hohe Permeabilität) eingestuft und wird in wirtschaftlicher Weise aufgrund seiner Rolle als Antihyperlipidämie-Mittel synthetisiert. Es wird zur Vorbeugung und Behandlung von Atherosklerose eingesetzt und wurde entwickelt, um Nebenwirkungen zu überwinden, die mit früheren hypolipidämischen Mitteln verbunden sind .

Wirkmechanismus

Target of Action

5-(2,5-Dimethylphenoxy)pentanoic acid, also known as gemfibrozil, is a fibrate hypolipidemic agent . It is clinically effective in reducing serum cholesterol and triglyceride levels

Mode of Action

It is known that the compound is effective in reducing serum cholesterol and triglyceride levels .

Pharmacokinetics

It is known that the stability and bioavailability of a drug may be affected to some extent by its solid-state properties .

Result of Action

The molecular and cellular effects of 5-(2,5-Dimethylphenoxy)pentanoic acid’s action include a reduction in serum cholesterol and triglyceride levels . This can lead to a decrease in the incidence of coronary heart disease in humans .

Action Environment

It is known that the stability and bioavailability of a drug may be affected to some extent by its solid-state properties, for instance, specific features of the crystal packing and the possible existence of polymorphs and pseudopolymorphs .

Biochemische Analyse

Biochemical Properties

5-(2,5-Dimethylphenoxy)pentanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in lipid metabolism, potentially affecting the breakdown and synthesis of fatty acids . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

The effects of 5-(2,5-Dimethylphenoxy)pentanoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in lipid metabolism, leading to changes in the levels of key metabolic enzymes . Additionally, it affects cell signaling pathways that regulate cell growth, differentiation, and apoptosis, highlighting its potential impact on cellular health and disease.

Molecular Mechanism

At the molecular level, 5-(2,5-Dimethylphenoxy)pentanoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent effects on metabolic pathways. For example, it has been found to inhibit certain enzymes involved in fatty acid synthesis, thereby reducing the production of lipids . These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2,5-Dimethylphenoxy)pentanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which are critical for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 5-(2,5-Dimethylphenoxy)pentanoic acid vary with different dosages in animal models. At low doses, it may have beneficial effects on lipid metabolism and cellular function. At high doses, it can cause toxic or adverse effects, such as liver damage and disruptions in metabolic pathways . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.

Metabolic Pathways

5-(2,5-Dimethylphenoxy)pentanoic acid is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and breakdown of fatty acids, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 5-(2,5-Dimethylphenoxy)pentanoic acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic effects.

Subcellular Localization

The subcellular localization of 5-(2,5-Dimethylphenoxy)pentanoic acid is an important factor that affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

5-(2,5-dimethylphenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-10-6-7-11(2)12(9-10)16-8-4-3-5-13(14)15/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDELSTPAOVZJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.